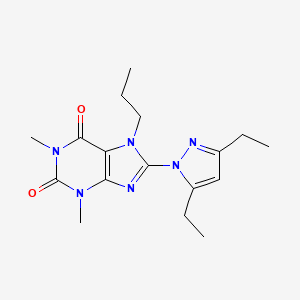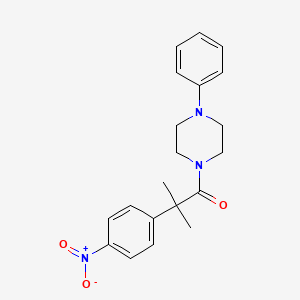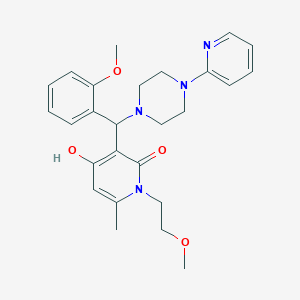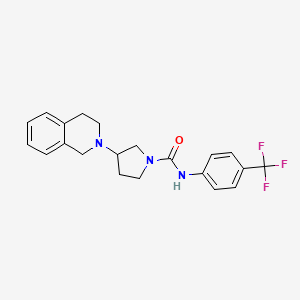![molecular formula C17H21N3O3S B2400524 N-[3-(morfolin-4-il)propil]-4-(1,3-tiazol-2-iloxi)benzamida CAS No. 1904311-68-7](/img/structure/B2400524.png)
N-[3-(morfolin-4-il)propil]-4-(1,3-tiazol-2-iloxi)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la quinasa LRRK2 para la enfermedad de Parkinson
La quinasa 2 de repetición rica en leucina (LRRK2) se ha relacionado genéticamente con la EP a través de estudios de asociación de genoma completo (GWAS). La mutación más común de LRRK2, G2019S, conduce a un aumento de la actividad de la quinasa. Como tal, los inhibidores de la quinasa LRRK2 son candidatos prometedores para el tratamiento de la EP PF-06447475 es un inhibidor de LRRK2 altamente potente, que penetra en el cerebro y es selectivo . Sus posibles aplicaciones incluyen:
Selectividad del kinome y perfil de seguridad
Los investigadores han optimizado PF-06447475 para mejorar la selectividad del kinome utilizando cristalografía de sustitución. Este compuesto se ha sometido a estudios de seguridad y farmacodinamia in vivo, lo que lo convierte en una herramienta valiosa para futuras investigaciones .
Estructura química y reacción retro-Michael
La estructura del compuesto incluye un anillo de 1,3-tiazol y una porción de morfolina. Los investigadores también han sintetizado compuestos relacionados, como 1-(3,4-dimetoxi fenil)-3-(4-metoxi fenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona, utilizando una reacción retro-Michael .
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(18-6-1-8-20-9-11-22-12-10-20)14-2-4-15(5-3-14)23-17-19-7-13-24-17/h2-5,7,13H,1,6,8-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCKJSYGDRAXDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2400443.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2400448.png)
![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)
![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
